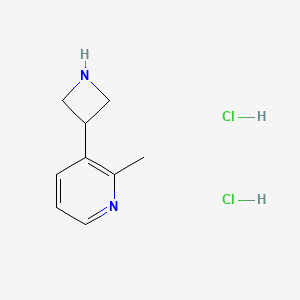

3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride

Description

3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and an azetidine (a four-membered nitrogen-containing ring) at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications.

Properties

Molecular Formula |

C9H14Cl2N2 |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

3-(azetidin-3-yl)-2-methylpyridine;dihydrochloride |

InChI |

InChI=1S/C9H12N2.2ClH/c1-7-9(3-2-4-11-7)8-5-10-6-8;;/h2-4,8,10H,5-6H2,1H3;2*1H |

InChI Key |

JYMBQSNITIDWKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C2CNC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride involves constructing the azetidine ring and linking it to the substituted pyridine moiety, followed by salt formation with hydrochloric acid.

Key synthetic steps include:

- Azetidine ring formation: Often achieved via aza Paternò–Büchi reactions or nucleophilic ring closure methods.

- Introduction of the pyridine substituent: Typically through cross-coupling reactions such as Suzuki–Miyaura coupling or nucleophilic substitution.

- Salt formation: Conversion of the free base into the dihydrochloride salt to improve physicochemical properties.

Specific Synthetic Routes and Reaction Conditions

Azetidine Ring Construction and Functionalization

The azetidine ring can be synthesized by cyclization of appropriately substituted amines with epibromohydrin or related epoxides, often under basic conditions. For example, the reaction of bis(4-chlorophenyl)methylamine hydrochloride with epibromohydrin in the presence of sodium bicarbonate leads to the formation of azetidin-3-ol derivatives, which serve as intermediates for further functionalization.

Coupling with Pyridine Derivatives

The linkage of the azetidine ring to the 2-methyl-pyridine moiety is typically accomplished via nucleophilic substitution or Mitsunobu-type reactions. In the Mitsunobu reaction, an azetidin-3-ol intermediate reacts with N-(aryl or heteroaryl)methylsulfonamide compounds in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) as activating agents.

A key improvement reported involves performing the Mitsunobu reaction in toluene at 40–60 °C (preferably 50–60 °C) instead of tetrahydrofuran (THF), which allows:

- Avoidance of chromatographic purification steps.

- Direct crystallization of the product from isopropanol.

- Simplification of solvent removal via azeotropic distillation.

This modification facilitates large-scale synthesis with high purity and yield.

Formation of the Dihydrochloride Salt

The dihydrochloride salt is prepared by treating the free base with hydrochloric acid in isopropanol, preferably using 5–6 N hydrochloric acid. This step enhances the compound's solubility and stability, which is crucial for pharmaceutical applications.

Industrial Scale-Up Considerations

Industrial production methods mirror laboratory-scale syntheses but emphasize process efficiency, safety, and scalability. The use of continuous flow reactors and automated synthesis platforms can optimize reaction times and yields. The elimination of chromatographic purification steps by adopting the toluene-based Mitsunobu reaction and crystallization techniques is particularly advantageous for large-scale manufacturing.

Research Findings and Data Tables

Summary of Key Reagents, Conditions, and Yields

Reaction Scheme Overview

A representative synthetic scheme (adapted from patent WO 01/64634 and related improvements) is as follows:

- Reduction and amination: 4,4′-dichlorobenzophenone reduced with sodium borohydride to N-[bis(4-chlorophenyl)methyl]acetamide.

- Hydrolysis and amine formation: Conversion to 1,1-bis(p-chlorophenyl)methylamine hydrochloride.

- Azetidine ring closure: Reaction with epibromohydrin to form 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrobromide.

- Mitsunobu coupling: Reaction with N-(aryl or heteroaryl)methylsulfonamide in toluene to form the target azetidine derivative.

- Salt formation: Treatment with hydrochloric acid in isopropanol to yield the dihydrochloride salt.

Additional Notes on Chemical Reactivity

3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride can undergo various chemical transformations:

- Oxidation: Using hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.

- Reduction: Using sodium borohydride or lithium aluminum hydride to reduce functional groups.

- Substitution: Nucleophilic substitutions on the pyridine or azetidine rings can modify the molecule further.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride is a chemical compound with a pyridine ring substituted with an azetidine group, giving it biological activity and potential applications in medicinal chemistry. The dihydrochloride form enhances water solubility, which is important for biological assays and pharmaceutical formulations.

Biological Activities

This compound exhibits promising biological activities, especially in pharmacology:

- GABA Uptake Inhibition: It is investigated for its potential as a GABA uptake inhibitor, with implications for neuropharmacology.

- Neurotransmitter Receptor Binding: It can bind to neurotransmitter receptors, influencing neuronal signaling.

Interaction Studies

Interaction studies are performed to understand how 5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride interacts with biological targets:

- Binding Affinity Assessments Evaluating the compound's affinity for nAChRs using radiolabeled ligands.

- In Vivo Behavioral Studies Examining the effects of the compound on animal models to assess behavioral changes associated with anxiety, depression, or addiction.

- Biological Activity This compound may modulate various biological activities, making it relevant in drug discovery and development.

- Therapeutic Potential It is explored for potential use in developing new therapeutic agents, particularly for neurological disorders.

Structural Similarity

Several compounds share structural similarities with 5-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride. Examples include:

Chemical Reactions

5-(Azetidin-3-yl)-2-methyl-pyridine undergoes various chemical reactions:

- Oxidation This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction Common reducing agents include lithium aluminum hydride and sodium borohydride.

- Substitution Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride introduces a ketone bridge, reducing conformational flexibility compared to direct azetidine attachment .

Pharmacological Implications :

- ABT-089 demonstrated cognitive improvement in animal models via nicotinic receptor modulation, suggesting that the target compound’s azetidine and methyl groups may similarly influence receptor affinity .

- The dihydrochloride salt in all listed compounds improves aqueous solubility, critical for in vivo applications .

Commercial Availability and Pricing

Table 3: Market Data

The target compound is less commercially prevalent, suggesting specialized synthesis requirements.

Research and Development Considerations

- Future Directions : Computational modeling (e.g., molecular docking) could predict receptor interactions, guiding targeted synthesis .

Biological Activity

3-(Azetidin-3-yl)-2-methyl-pyridine; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structure, which combines an azetidine ring with a pyridine moiety. This structural combination is often associated with various biological activities, making it a candidate for further research in pharmacology.

- Molecular Formula: C8H12Cl2N2

- Molecular Weight: 207.10 g/mol

- Form: Dihydrochloride salt, enhancing solubility in biological fluids.

Biological Activities

Research indicates that 3-(Azetidin-3-yl)-2-methyl-pyridine; dihydrochloride exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that pyridine derivatives, including this compound, possess antibacterial properties against multidrug-resistant pathogens. The azetidine component may also contribute to neuroprotective effects, enhancing cognitive functions and providing therapeutic benefits in neurological disorders.

2. Antitumor Properties

The compound has been investigated for its potential antitumor effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, possibly involving the modulation of signaling pathways related to cell growth and survival.

3. Neuroprotective Effects

The interaction of this compound with neurotransmitter receptors suggests potential neuroprotective benefits, which could be relevant in treating neurodegenerative diseases.

The biological activity of 3-(Azetidin-3-yl)-2-methyl-pyridine; dihydrochloride can be attributed to its ability to interact with various biological targets:

- Receptor Binding: It binds to certain receptors involved in neurotransmission, which may explain its effects on cognitive function.

- Enzyme Interaction: Its interactions with bacterial enzymes suggest mechanisms by which it exerts antimicrobial activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study reported that derivatives of azetidine-pyridine compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential as a new antimicrobial agent .

Case Study 2: Neuroprotection

In vivo studies demonstrated that the compound could reduce neuroinflammation and improve cognitive performance in animal models of Alzheimer's disease. The results suggest that it may enhance synaptic plasticity and memory retention through modulation of neurotransmitter systems .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.